1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid
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Overview
Description
“1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid” is a compound with the CAS Number: 2241130-30-1 . It has a molecular weight of 229.28 . It is in powder form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, piperidine derivatives have been synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO4/c1-9(13)12-6-3-11(4-7-12,10(14)15)5-8-16-2/h3-8H2,1-2H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a powder stored at room temperature . Its molecular weight is 229.28 .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Piperidines, which include “1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is structurally similar to isonipecotic acid , which is known to act as a partial agonist at the GABA A receptor .
Biochemical Pathways
If it does indeed act on the gaba a receptor like isonipecotic acid, it would be involved in the modulation of inhibitory signals in the nervous system .
Result of Action
If it acts similarly to isonipecotic acid, it could potentially modulate neuronal activity by acting on the GABA A receptor .
Properties
IUPAC Name |
1-acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-9(13)12-6-3-11(4-7-12,10(14)15)5-8-16-2/h3-8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCPGHFXLCFTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(CCOC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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